1-Trimethylsilyl-1,2,4-triazole

Vue d'ensemble

Description

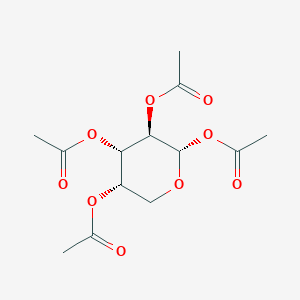

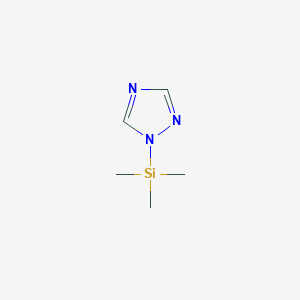

1-Trimethylsilyl-1,2,4-triazole is a derivative of the 1,2,4-triazole family, which is characterized by the presence of a trimethylsilyl group attached to the nitrogen atom of the triazole ring. This modification imparts unique physical and chemical properties to the molecule, making it a valuable intermediate in organic synthesis and material science.

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored through various methods. A general solution for the synthesis of N-2-substituted 1,2,3-triazoles involves the regioselective N-alkylation of 1,2,3-triazoles, yielding high chemical yields for N-2-substituted 4,5-dibromotriazoles with 4-bromo-5-trimethylsilyl-1,2,3-triazoles as intermediates . Additionally, the synthesis of unsymmetrical bis(1,2,3-triazole)s using monosilylbutadiynes has been reported, where trimethylsilyl (TMS) groups are used as protecting groups during the synthesis . Furthermore, an easy access to unsymmetrically substituted 4,4'-bi-1,2,3-triazoles has been achieved starting from 1-trimethylsilyl-1,3-butadiyne, which is then reacted with azides to form silylalkynyl-1,2,3-triazoles .

Molecular Structure Analysis

The molecular structure of this compound has been investigated both in the gaseous and crystalline phases. Gas-phase electron diffraction (GED) and X-ray diffraction studies have revealed the angles between the triazole ring and the trimethylsilyl substituents, providing insights into the coordination of trimethylsilyl groups to the triazole ring .

Chemical Reactions Analysis

This compound participates in various chemical reactions. For instance, the thermal, non-catalyzed Huisgen cycloaddition has been utilized for the preparation of 4,5-bis(trimethylsilyl)-1H-1,2,3-triazoles, demonstrating the versatility of the triazole scaffold in synthesis . Additionally, a three-component coupling reaction involving secondary alcohols, alkynes, and trimethylsilyl azide (TMSN3) has been developed to obtain 1,4-disubstituted 1,2,3-triazoles . The 1,3-dipolar cycloaddition of trimethylsilyl azide to propynals has also been studied, leading to the formation of 4-trimethylsilyl-1H-1,2,3-triazole-5-carbaldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the presence of the trimethylsilyl group. For example, the synthesis of 1-[(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl]-1,2,4-triazole-3- and 5-carboxamides involves the coupling of a trimethylsilyl derivative of methyl 1,2,4-triazole-3-carboxylate, indicating the role of the trimethylsilyl group in protecting functionalities during synthesis . The lithiation of 1-[2-(trimethylsilyl)ethoxy]methyl-1H-1,2,3-triazole and subsequent reactions with various electrophiles demonstrate the chemical reactivity and functionalization potential of these compounds . Lastly, the synthesis of 1-aryl-4-[(E)-alk-1-enyl]-1H-1,2,3-triazoles and 1-aryl-4-[(Z)-1-(trimethylsilyl)alk-1-enyl]-1H-1,2,3-triazoles showcases the assembly of π-extended 1,2,3-triazoles using a cross-coupling/click reaction sequence, highlighting the utility of the trimethylsilyl group in synthetic chemistry .

Applications De Recherche Scientifique

Synthèse d'agents antimicrobiens

1-Trimethylsilyl-1,2,4-triazole : est un précurseur dans la synthèse de divers agents antimicrobiens. Le cycle triazole est une caractéristique commune de nombreux produits pharmaceutiques en raison de sa capacité à interagir avec les enzymes et les récepteurs . Cette interaction induit un large spectre d'activités biologiques, ce qui en fait un échafaudage essentiel pour développer de nouveaux médicaments antimicrobiens pour lutter contre les souches bactériennes résistantes .

Développement de composés anticancéreux

Le noyau triazole est essentiel dans la création de médicaments anticancéreux. Sa structure unique permet la formation de liaisons non covalentes avec des cibles biologiques, ce qui est crucial dans la conception de thérapies anticancéreuses . Les chercheurs utilisent This compound pour développer de nouveaux composés capables d'inhiber la croissance et la prolifération des cellules cancéreuses.

Produits chimiques agricoles

En agrochimie, les dérivés de This compound sont utilisés pour créer des pesticides et des herbicides. Ces composés aident à protéger les cultures des ravageurs et des maladies, contribuant à une productivité agricole accrue . La polyvalence du cycle triazole permet le développement d'une large gamme d'agroproduits adaptés à des applications spécifiques.

Chimie des matériaux

Le cycle triazole est également important en chimie des matériaux, où This compound est utilisé pour synthétiser des polymères et des revêtements aux propriétés améliorées . Ces matériaux trouvent des applications dans diverses industries, de l'automobile à l'électronique, où ils offrent une durabilité et des performances améliorées.

Synthèse de médicaments antiviraux

This compound : est utilisé dans la synthèse de médicaments antiviraux. Les dérivés triazoles ont montré une efficacité contre une variété de virus, offrant une voie vers de nouveaux traitements pour les infections virales . Les recherches en cours dans ce domaine sont particulièrement cruciales face à l'émergence de maladies virales.

Création d'agents diagnostiques

Dans le domaine du diagnostic, This compound est utilisé pour développer des agents de contraste et des marqueurs pour l'imagerie médicale . Ces agents améliorent la visibilité des structures internes dans les techniques d'imagerie telles que l'IRM, aidant au diagnostic précis de diverses conditions de santé.

Mécanisme D'action

Target of Action

It is known that triazole derivatives have been linked to a variety of pharmacological actions .

Mode of Action

It is known that triazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Triazole derivatives have been known to affect various biochemical pathways .

Pharmacokinetics

The compound’s boiling point is 74 °c at 12 mmhg , and its density is 0.989 g/mL at 25 °C , which may influence its bioavailability.

Result of Action

It is known that triazole derivatives can have various effects at the molecular and cellular level .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability.

Safety and Hazards

This compound is considered hazardous. It is highly flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and keeping it away from heat/sparks/open flames/hot surfaces .

Orientations Futures

Triazole derivatives, including 1-Trimethylsilyl-1,2,4-triazole, have been the center of attention for decades due to their diverse pharmacological activities . They have improved pharmacokinetic profile, pharmacological and physicochemical properties owing to their polarity, hydrogen bonding, and lipophilicity . Therefore, they have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

Propriétés

IUPAC Name |

trimethyl(1,2,4-triazol-1-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3Si/c1-9(2,3)8-5-6-4-7-8/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSPBNRWECRRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066355 | |

| Record name | 1H-1,2,4-Triazole, 1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18293-54-4 | |

| Record name | 1-Trimethylsilyl-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18293-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Trimethylsilyl-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018293544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 1-(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-1,2,4-Triazole, 1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-trimethylsilyl-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TRIMETHYLSILYL-1,2,4-TRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAB26MQ68G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the structure of 1-trimethylsilyltetrazole compared to 1-trimethylsilyl-1,2,4-triazole?

A: Research using gas-phase electron diffraction (GED) and X-ray diffraction revealed distinct structural features of both compounds. 1-trimethylsilyltetrazole exhibits a significant difference (~15.5°) between the CNSi and NNSi angles. This asymmetry is primarily attributed to the inherent properties of the tetrazole ring rather than a short Si-N interaction [].

Q2: How does this compound react with sulfur tetrafluoride (SF4)?

A: this compound reacts with SF4 to form bis(1,2,4-triazole)sulfur difluoride in high yield []. In the resulting molecule, the two triazole rings occupy equatorial positions around the central sulfur atom, with the rings positioned almost parallel to each other and the F-S-F axis [].

Q3: Can this compound be used as a protecting group for amines?

A: While this compound itself is not used as a protecting group for amines, a closely related compound, 1-tert-butoxycarbonyl-1,2,4-triazole, serves this purpose effectively []. This reagent, readily synthesized from this compound or commercially available, enables the introduction of the tert-butoxycarbonyl protecting group onto amines [].

Q4: How does this compound compare to imidazole in its reactivity with perfluorocycloalkenes?

A: Both this compound and imidazole act as nucleophiles in reactions with perfluorocycloalkenes, substituting fluorine atoms to yield di- and multiazole-substituted fluorocyclic products []. Interestingly, both azoles exhibit reactivity towards both vinylic and allylic fluorine atoms, with the degree of substitution influenced by the stoichiometry of the reaction [].

Q5: Are there any known metal complexes containing the 1,2,4-triazolate anion?

A: Yes, research has led to the synthesis and characterization of cluster complexes incorporating the 1,2,4-triazolate anion. One example is the cluster (Bu4N)2[Mo6X8(N3C2H2)6], where X can be either bromine or iodine, showcasing the ability of 1,2,4-triazolate to act as a ligand in coordination chemistry [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran](/img/structure/B101883.png)